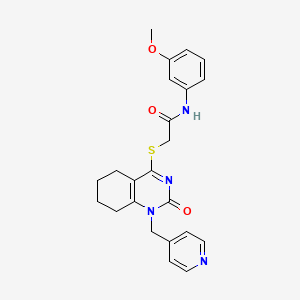

N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-18-6-4-5-17(13-18)25-21(28)15-31-22-19-7-2-3-8-20(19)27(23(29)26-22)14-16-9-11-24-12-10-16/h4-6,9-13H,2-3,7-8,14-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDAKPBRMGRELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological profiles, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a methoxyphenyl group, a pyridine moiety, and a hexahydroquinazoline core linked via a thioacetamide group. Its molecular formula is C20H23N3O3S, with a molecular weight of approximately 375.48 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

- Formation of the hexahydroquinazoline ring.

- Introduction of the pyridine and methoxyphenyl groups.

- Coupling reactions to form the thioacetamide linkage.

Optimized conditions are crucial for achieving high yields and purity levels.

Antimicrobial Properties

Studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also demonstrated antifungal properties against species such as Candida albicans .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound:

- Mechanism : It may induce apoptosis in cancer cells by modulating pathways involving Bcl-2 family proteins .

- Case Study : A study on similar quinazoline derivatives reported IC50 values indicating potent cytotoxicity against breast cancer cell lines .

Anti-inflammatory Effects

The compound’s structure suggests potential anti-inflammatory activity:

- Cytokine Inhibition : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cell proliferation and survival.

- Receptor Binding : Interaction with specific receptors could modulate signaling pathways related to inflammation and apoptosis.

Data Table: Biological Activities Summary

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a methoxyphenyl group and a hexahydroquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 436.5 g/mol . The presence of the pyridine and quinazoline rings suggests potential interactions with biological targets.

Anticancer Activity

Several studies have indicated that compounds similar to N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant anticancer properties. Research has shown that derivatives of quinazoline can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance:

- Study Findings : In vitro assays demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Its thioacetamide group may enhance its ability to penetrate microbial membranes, thereby exerting bactericidal effects.

- Case Study : A comparative study on various thioamide derivatives revealed that certain modifications led to increased activity against both Gram-positive and Gram-negative bacteria .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicity studies suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they also show selectivity that could minimize harm to normal cells.

Future Directions in Research

The ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce potential side effects. Key areas of focus include:

- Structure–Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.

- Combination Therapies : Exploring the effects of combining this compound with other anticancer agents to improve therapeutic outcomes.

Comparison with Similar Compounds

Key Observations:

- Yield : Derivatives with sulfamoylphenyl groups (e.g., compound 5) achieve higher yields (87%) compared to ethylphenyl analogs (73%), likely due to stabilized intermediates .

- Melting Points : Electron-withdrawing substituents (e.g., sulfamoyl in compound 5) correlate with higher melting points (269°C vs. 197.6°C for compound 10), suggesting stronger intermolecular interactions .

- Bioactivity Potential: Thioacetamide-quinazolinones with sulfonamide groups (compound 5) are hypothesized to exhibit enhanced antimicrobial activity, akin to pyrano[2,3-d]thiazoles in .

Mechanistic and Functional Insights

Electronic vs. Steric Influences

- Electronic Effects : The pyridin-4-ylmethyl group in the target compound may facilitate π-π stacking with biological targets, similar to pyridinyl motifs in compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- Methodology :

- Stepwise Functionalization : Use nucleophilic substitution reactions to introduce the pyridinylmethyl group (e.g., alkylation of quinazolinone precursors with pyridinemethanol derivatives under alkaline conditions) .

- Thioacetamide Linkage : React thiol-containing intermediates (e.g., 2-mercaptoquinazolinones) with chloroacetamide derivatives in polar aprotic solvents (DMF or DCM) with potassium carbonate as a base .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate high-purity products .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (1:1.5 molar ratio of thiol to chloroacetamide) to minimize byproducts .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1667 cm⁻¹, S-H/C-S stretches at 611–680 cm⁻¹) .

- NMR Spectroscopy : Confirm methoxy (-OCH₃) protons at δ 3.8 ppm (¹H NMR) and pyridinylmethyl protons at δ 4.0–4.2 ppm. Aromatic protons typically appear between δ 6.9–7.5 ppm .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous acetamide derivatives) .

Q. What are common pitfalls in synthesizing thioacetamide-linked heterocycles, and how can they be mitigated?

- Challenges :

- Thiol Oxidation : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) to prevent disulfide formation.

- Low Reactivity of Thiols : Activate thiol groups via deprotonation (K₂CO₃) or use coupling agents (EDC/HOBt) .

- Solutions : Pre-purify intermediates (e.g., 2-mercaptoquinazolinones) via recrystallization and employ excess chloroacetamide (1.5–2.0 eq) to drive reactions to completion .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

- Approaches :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. sulfonamide groups) with activity trends observed in vitro .

- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 inhibition) .

Q. What experimental designs are recommended to resolve contradictory bioactivity data across studies?

- Case Study : If one study reports hypoglycemic activity while another shows no effect:

- Variable Control : Standardize assay conditions (cell lines, glucose concentration, incubation time).

- Structural Confirmation : Re-validate compound purity (HPLC >98%) and stereochemistry (X-ray crystallography) .

- Mechanistic Profiling : Test off-target effects (e.g., PPAR-γ activation vs. AMPK modulation) to identify context-dependent activity .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

- Strategies :

- Solubility Enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .

- Bioavailability Testing : Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (t₁/₂) and tissue distribution .

Contradiction Analysis Framework

- Synthesis Yield Discrepancies : Differences in solvent polarity (DMF vs. DCM) and catalyst (K₂CO₃ vs. Et₃N) can alter reaction efficiency. Cross-validate protocols using controlled conditions .

- Biological Activity Variability : Substituent positioning (e.g., para-methoxy vs. ortho-methoxy) significantly impacts target binding. Use X-ray crystallography to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.